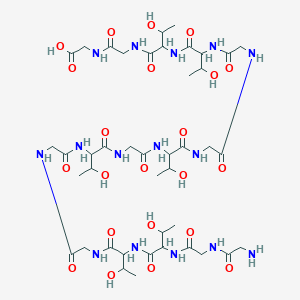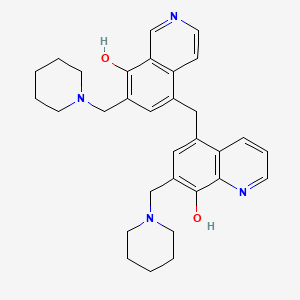![molecular formula C19H25N3O3S2 B10837908 (S)-2-{[6-((R)-2-Amino-3-mercapto-propylamino)-naphthalene-1-carbonyl]-amino}-4-methylsulfanyl-butyric acid](/img/structure/B10837908.png)
(S)-2-{[6-((R)-2-Amino-3-mercapto-propylamino)-naphthalene-1-carbonyl]-amino}-4-methylsulfanyl-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RPR-113829 is a small molecule drug developed by Aventis SA. It functions as an inhibitor of protein farnesyltransferase (Ftase) and RAS type GTPase family inhibitors. This compound has been primarily investigated for its potential therapeutic applications in treating neoplasms (tumors) but is currently in the preclinical stage of development .
準備方法
The synthesis of RPR-113829 involves several key steps. One of the synthetic routes includes aromatic chlorination with sulfuryl chloride at position 5, followed by selective acetamide hydrolysis with 20% hydrochloric acid in refluxing ethanol to yield the target compound . The detailed industrial production methods are not widely documented, but the synthetic route highlights the importance of precise reaction conditions to achieve the desired product.
化学反応の分析
RPR-113829 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
科学的研究の応用
Chemistry: As a small molecule inhibitor, it is used in research to study the inhibition of protein farnesyltransferase and RAS proteins.
Biology: It is used to investigate the biological pathways involving Ftase and RAS proteins, which are crucial in cell signaling and growth.
Medicine: The primary focus has been on its potential as an anti-cancer agent due to its ability to inhibit proteins involved in tumor growth.
Industry: While its industrial applications are still under research, its role as a biochemical tool in drug development and research is significant
作用機序
RPR-113829 exerts its effects by inhibiting protein farnesyltransferase and RAS proteins. Protein farnesyltransferase is an enzyme that facilitates the attachment of farnesyl groups to proteins, a process essential for the proper functioning of RAS proteins. By inhibiting this enzyme, RPR-113829 prevents the proper localization and function of RAS proteins, which are involved in cell growth and differentiation. This inhibition can lead to the suppression of tumor growth and proliferation .
類似化合物との比較
RPR-113829 is unique due to its dual inhibition of protein farnesyltransferase and RAS proteins. Similar compounds include:
Tipifarnib: Another farnesyltransferase inhibitor used in cancer treatment.
Lonafarnib: A farnesyltransferase inhibitor with applications in treating progeria and certain cancers.
BMS-214662: A farnesyltransferase inhibitor studied for its anti-cancer properties.
Compared to these compounds, RPR-113829’s dual inhibition mechanism provides a broader scope of action, potentially making it more effective in certain therapeutic contexts .
特性
分子式 |
C19H25N3O3S2 |
|---|---|
分子量 |
407.6 g/mol |
IUPAC名 |
(2S)-2-[[6-[[(2R)-2-amino-3-sulfanylpropyl]amino]naphthalene-1-carbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C19H25N3O3S2/c1-27-8-7-17(19(24)25)22-18(23)16-4-2-3-12-9-14(5-6-15(12)16)21-10-13(20)11-26/h2-6,9,13,17,21,26H,7-8,10-11,20H2,1H3,(H,22,23)(H,24,25)/t13-,17+/m1/s1 |
InChIキー |
YUXOGMIOPNYIQR-DYVFJYSZSA-N |
異性体SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1=CC=CC2=C1C=CC(=C2)NC[C@H](CS)N |
正規SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC=CC2=C1C=CC(=C2)NCC(CS)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1S,2R)-2-[[1-[methyl-[2-(4-methylphenyl)acetyl]amino]-2-naphthalen-2-ylethyl]carbamoyl]cyclohexyl]-1H-indole-3-carboxamide](/img/structure/B10837826.png)

![4-[4-({[(1R,1aR,7bR)-4,7-Difluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl]carbamoyl}amino)phenoxy]benzenesulfonamide](/img/structure/B10837843.png)
![Acetic acid;manganese;13,16,19,22-tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol](/img/structure/B10837846.png)
![11-Ethyl-6,8,9-trimethyl-pyrido[3,2-c][2,1,5]benzothiadiazepine 5,5-dioxide](/img/structure/B10837848.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrochloride](/img/structure/B10837862.png)
![3-Benzo[1,3]dioxol-5-yl-4-benzyl-5-hydroxy-5-(4-methoxy-phenyl)-5H-furan-2-one](/img/structure/B10837868.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-4-[4-(4-hydroxyphenyl)piperazin-1-yl]-5-methyl-1,2,4-triazol-3-one](/img/structure/B10837891.png)
![2-[[2-[[2-[(2-Amino-3-sulfanylpropyl)amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid](/img/structure/B10837898.png)
![1-[6-(4,5-Diphenyl-1H-imidazole-2-sulfinyl)-hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B10837904.png)
![[(3aR,6Z,9S,9aR,10R,11aS)-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-6-(pyrrolidin-1-ylmethylidene)-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B10837905.png)
![(1S,2R)-2-[2-(benzenesulfonamido)ethyl]-N-methyl-1-pyridin-3-ylcyclohexane-1-carbothioamide](/img/structure/B10837910.png)
![1-butyl-2-[2'-(2H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1H-indole-3-carboxylic acid](/img/structure/B10837914.png)